4-(4-Nitrophenyl)pyrimidine-2-thiol
Overview
Description
4-(4-Nitrophenyl)pyrimidine-2-thiol is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound belongs to the class of pyrimidine derivatives, which are known for their aromatic heterocyclic structure containing nitrogen atoms at the 1st and 3rd positions. Pyrimidine derivatives are crucial in various biological processes and have been extensively studied for their potential therapeutic properties .
Preparation Methods
The synthesis of 4-(4-Nitrophenyl)pyrimidine-2-thiol typically involves the reaction of 4-nitroaniline with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-(4-Nitrophenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of agrochemicals and veterinary products.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-(4-Nitrophenyl)pyrimidine-2-thiol can be compared with other pyrimidine derivatives, such as:
4-(4-Nitrophenyl)pyrimidine-2-amine: Similar structure but with an amine group instead of a thiol group, leading to different reactivity and applications.
4-(4-Nitrophenyl)pyrimidine-2-ol:
The uniqueness of this compound lies in its thiol group, which provides distinct reactivity and enables the formation of various derivatives with potential biological activities.
Properties
IUPAC Name |
6-(4-nitrophenyl)-1H-pyrimidine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c14-13(15)8-3-1-7(2-4-8)9-5-6-11-10(16)12-9/h1-6H,(H,11,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDDNAROSYKUJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC(=S)N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274464 | |
Record name | 6-(4-Nitrophenyl)-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155957-44-1 | |
Record name | 6-(4-Nitrophenyl)-2(1H)-pyrimidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155957-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Nitrophenyl)-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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